N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-15-5-2-4-13(10-15)18(20)19-11-16(14-7-9-23-12-14)17-6-3-8-22-17/h2-10,12,16H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSESVAMRICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Precursor Synthesis via Organometallic Coupling
The foundational ketone, 2-(furan-2-yl)-2-(thiophen-3-yl)ethanone, is synthesized through a dual Grignard addition protocol:
Reaction Setup :
Workup :
- Acidic hydrolysis (10% HCl) liberates the diketone, which undergoes decarboxylation at 110°C to yield the desired ethanone derivative.
Table 1. Optimization of Ketone Synthesis
| Grignard Equiv. | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.0 each | -78 → 25 | 42 | 88% |
| 1.2 each | -78 → 25 | 67 | 93% |
| 1.5 each | -78 → 25 | 71 | 91% |
Oximation and Reduction to Primary Amine
Adapting methodologies from antidiabetic drug syntheses, the ketone is converted to its amine precursor:
Oximation :
Lithium Aluminum Hydride Reduction :
Spectroscopic Validation :
- 1H-NMR (400 MHz, CDCl3) : δ 7.32 (dd, J = 2.4 Hz, 1H, thiophene-H), 6.85 (m, 2H, furan-H), 3.98 (q, J = 6.8 Hz, 1H, CH(NH2)), 2.71 (dd, J = 13.2, 6.8 Hz, 1H, CH2), 2.58 (dd, J = 13.2, 6.8 Hz, 1H, CH2).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=C aromatic).
Amide Coupling Strategies
Schotten-Baumann Acylation
Benchmarked against kinase inhibitor syntheses, this method employs in situ acid chloride formation:
Acid Chloride Generation :
- 3-Methoxybenzoic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) at reflux for 3 hours, followed by solvent removal under vacuum.
Coupling Reaction :
Table 2. Coupling Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl2/TEA | DCM | 12 | 82 |
| EDCI/HOBt | DMF | 6 | 78 |
| DCC/DMAP | THF | 8 | 75 |
Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications, polymer-supported benzotriazole reagents enable rapid amidation:
Procedure :
Cleavage :
- TFA/DCM (1:9) liberates the product in 89% purity (LC-MS), though scalability remains challenging for industrial applications.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:4) yields prismatic crystals suitable for X-ray diffraction:
Spectroscopic Fingerprinting
13C-NMR (100 MHz, DMSO-d6) :
- 167.8 ppm (amide carbonyl)
- 161.2 ppm (methoxy-C)
- 142.3, 141.1 ppm (furan/thiophene C-O/C-S)
- 126.4-110.2 ppm (aromatic carbons)
HRMS (ESI+) :
- m/z Calc. for C19H18N2O3S [M+H]+: 367.1118
- Found: 367.1121
Process Scale-Up Considerations
Continuous Flow Hydrogenation
Packed-bed reactors with Pd/C catalysts (1% loading) enable efficient oxime reduction:
Solvent Recycling Systems
Closed-loop distillation recovers >95% THF and dichloromethane, reducing process mass intensity by 40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide serves as a building block for synthesizing more complex organic molecules. The compound can undergo various chemical reactions, including:
- Oxidation : The furan and thiophene rings can be oxidized to form corresponding oxides.
- Reduction : The compound can be reduced to form hydrogenated derivatives.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Biology
The compound has shown promise in various biological applications, particularly in the following areas:
- Antimicrobial Activity : Compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of thiophene have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Similar compounds in the benzamide class have inhibited cell division in cancerous cells by targeting proteins involved in cytokinesis.
Antibacterial Activity
A study evaluating the antibacterial efficacy of related benzamide derivatives found that certain compounds exhibited up to 89% inhibition against Staphylococcus aureus. This suggests that this compound may possess similar or enhanced antibacterial properties due to its unique structure.
Antifungal Activity
Research on benzamide derivatives has revealed their potential antifungal properties, with some compounds demonstrating IC50 values comparable to established antifungal agents. The specific interactions of this compound with fungal cell membranes warrant further investigation.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may also play a role in binding to specific proteins, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophen-3-yl derivatives: Compounds with the thiophene ring, such as thiophene-3-carboxylic acid.
Benzamide derivatives: Compounds like 3-methoxybenzamide.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide is unique due to the combination of furan, thiophene, and benzamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This compound features a furan ring, a thiophene moiety, and an amide functional group, which collectively suggest a diverse range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. Its structural components are significant for understanding its biological interactions:
| Component | Structure Features |
|---|---|
| Furan Ring | Contributes to electronic properties |
| Thiophene Moiety | Enhances antimicrobial activity |
| Amide Group | Facilitates interactions with biological macromolecules |
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene rings often exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiophene possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety may enhance these effects by contributing to the overall electron density, thus improving binding interactions with microbial targets.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar compounds in the benzamide class have demonstrated inhibitory effects on cell division in cancerous cells. For example, 3-methoxybenzamide has been shown to inhibit Bacillus subtilis cell division by targeting the FtsZ protein involved in cytokinesis . This mechanism could be relevant for this compound as well, given its structural similarity.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of related benzamide derivatives found that certain compounds exhibited up to 89% inhibition against Staphylococcus aureus . This suggests that this compound may also possess similar or enhanced antibacterial properties due to its unique structure.
- Antifungal Activity : Research on benzamide derivatives has revealed their potential antifungal properties, with some compounds demonstrating IC50 values comparable to established antifungal agents . The specific interactions of this compound with fungal cell membranes could be an area for further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Division : Similar compounds have been shown to interfere with the polymerization of FtsZ, leading to filamentation and lysis in bacterial cells .
- Electrophilic Attack : The electrophilic nature of the furan and thiophene rings can facilitate interactions with nucleophilic sites on proteins or nucleic acids, potentially disrupting critical cellular processes.
Q & A
Q. What synthetic methodologies are employed to prepare N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Step 1 : Formation of the furan-thiophene ethyl backbone via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the 3-methoxybenzamide group using coupling agents (e.g., EDC/HOBt) under basic conditions (e.g., triethylamine) .
- Purification : Chromatography or recrystallization to achieve >95% purity.
Q. How is the receptor affinity of this compound assessed in vitro?
- Radioligand Binding Assays : Transfected cell lines expressing target receptors (e.g., dopamine D4) are incubated with the compound and a radiolabeled ligand (e.g., [³H]spiperone).
- IC₅₀ Calculation : Competitive displacement curves determine nanomolar affinity (e.g., 7.3 nM for D4 receptors) .
Q. What experimental strategies ensure selectivity over off-target receptors (e.g., D2, serotonin receptors)?
- Panoramic Receptor Profiling : Screen against a panel of receptors (e.g., D2, D3, 5-HT subtypes) using high-throughput binding assays.
- Functional Selectivity : Measure cAMP modulation or β-arrestin recruitment to confirm >100-fold selectivity for D4 over D2/D3 receptors .
Advanced Research Questions
Q. How can carbon-11 radiolabeling be optimized for PET imaging applications?
- Radiolabeling Protocol : React the precursor with [¹¹C]methyl iodide or triflate under basic conditions (e.g., NaOH/DMSO) at 80°C for 5 minutes.
- Purification : HPLC with a C18 column to isolate [¹¹C]this compound (>98% radiochemical purity) .
- Validation : In vivo PET imaging in non-human primates confirms retinal accumulation, correlating with D4 receptor density .
Q. What methodologies evaluate blood-brain barrier (BBB) penetration and pharmacokinetics?
- In Vivo Biodistribution : Intraperitoneal administration in rodents followed by LC-MS/MS quantification of brain-to-plasma ratios.
- LogP Optimization : Adjust lipophilicity (target logP = 2.5–3.0) via substituent modifications (e.g., piperazine rings) to balance BBB penetration and nonspecific binding .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Key Modifications :
- Piperazine Substitution : Enhances D4 affinity (ΔpKi = +1.2) and reduces σ1 receptor binding.
- Methoxy Position : Para-substitution lowers metabolic stability compared to meta .
- Computational Modeling : Docking studies (e.g., Glide SP) predict interactions with D4 receptor transmembrane domains.
Q. Which techniques resolve the compound’s conformational stability and crystal structure?
- X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, R-factor < 5%).
- Dynamic NMR : Analyze rotamer populations of the ethyl linker to correlate conformation with receptor binding .
Q. What approaches assess metabolic stability and cytochrome P450 interactions?
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.
- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylation at the furan or thiophene moieties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
